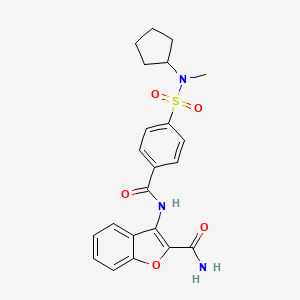

3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide is a chemical entity that can be categorized within the realm of sulfonamide derivatives. These compounds are known for their diverse biological activities, which include the inhibition of carbonic anhydrase isozymes, a property that is leveraged in the treatment of conditions such as glaucoma. The structure of the compound suggests that it may possess similar pharmacological properties due to the presence of the sulfamoylbenzamide moiety, which is a characteristic feature of many carbonic anhydrase inhibitors.

Synthesis Analysis

The synthesis of sulfamoylbenzamide derivatives typically involves the reaction of sulfonamides with carboxylic acids or their derivatives. For instance, the synthesis of 4-sulfamoyl-benzenecarboxamides involves the reaction of 4-carboxy-benzenesulfonamide with protected amino acids or dipeptides . Although the exact synthesis of this compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the coupling of a benzofuran-2-carboxylic acid or its derivatives with a suitable sulfamoylbenzamide.

Molecular Structure Analysis

The molecular structure of sulfamoylbenzamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to various substituents that can modulate the compound's affinity for different isozymes of carbonic anhydrase. The benzofuran moiety in the compound of interest adds to the complexity of the molecule and may influence its biological activity and pharmacokinetic properties. The presence of a cyclopentyl and a methyl group on the sulfamoyl nitrogen atoms could further affect the compound's binding affinity and selectivity towards different carbonic anhydrase isozymes.

Chemical Reactions Analysis

Sulfamoylbenzamide derivatives can undergo various chemical reactions, particularly those that involve the modification of the amide or sulfonamide groups. These reactions can be utilized to synthesize a wide array of derivatives with varying biological activities. For example, the introduction of fluorinated amide substituents has been shown to result in compounds with potent biological activity . The chemical reactivity of the benzofuran ring also allows for further derivatization, which can be exploited to synthesize novel compounds with potential as ischemic cell death inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically confers a degree of water solubility, which is important for biological activity. The lipophilicity of the compound can be modulated by the nature of the substituents attached to the benzene and benzofuran rings, which in turn can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The specific physical and chemical properties of this compound would need to be determined experimentally to fully understand its pharmacokinetic characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- The compound has been a subject of interest in the synthesis of new bioactive chemical entities. For instance, Ahmed (2007) explored heterocyclic synthesis with similar structures, aiming at developing new antibiotic and antibacterial drugs (Ahmed, 2007).

- Lavanya, Sribalan, and Padmini (2017) synthesized new benzofuran carboxamide derivatives, including structures akin to 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide, for antimicrobial, anti-inflammatory, and radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

- Idrees et al. (2020) synthesized derivatives incorporating benzofuran moieties for in vitro antibacterial activity, highlighting the potential of such compounds in combatting bacterial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

- Similarly, Penning et al. (2009) focused on developing cyclic amine-containing benzimidazole carboxamide PARP inhibitors, showing significant cellular potency. These findings suggest the utility of benzofuran carboxamide derivatives in cancer treatment (Penning et al., 2009).

Novel Synthesis Techniques

- Han, Wu, and Dai (2014) utilized the Ugi four-component reaction for synthesizing highly functionalized benzofuran-2-carboxamides. This demonstrates advanced synthetic methods that can be applied to compounds like this compound (Han, Wu, & Dai, 2014).

Other Research Applications

- Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides for in vivo anti-inflammatory, analgesic, and antipyretic activities. This research underscores the therapeutic potential of benzofuran derivatives in treating pain and inflammation (Xie et al., 2014).

- Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin receptor antagonist with a benzofuran carboxamide structure. This study is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).

Eigenschaften

IUPAC Name |

3-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-25(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)22(27)24-19-17-8-4-5-9-18(17)30-20(19)21(23)26/h4-5,8-13,15H,2-3,6-7H2,1H3,(H2,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCXFXFNXMVPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)

![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)